

Odevixibat-13C6: Application Notes and Protocols for Drug-Drug Interaction Studies

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Compound of Interest

Compound Name: Odevixibat-13C6

Cat. No.: B12364815

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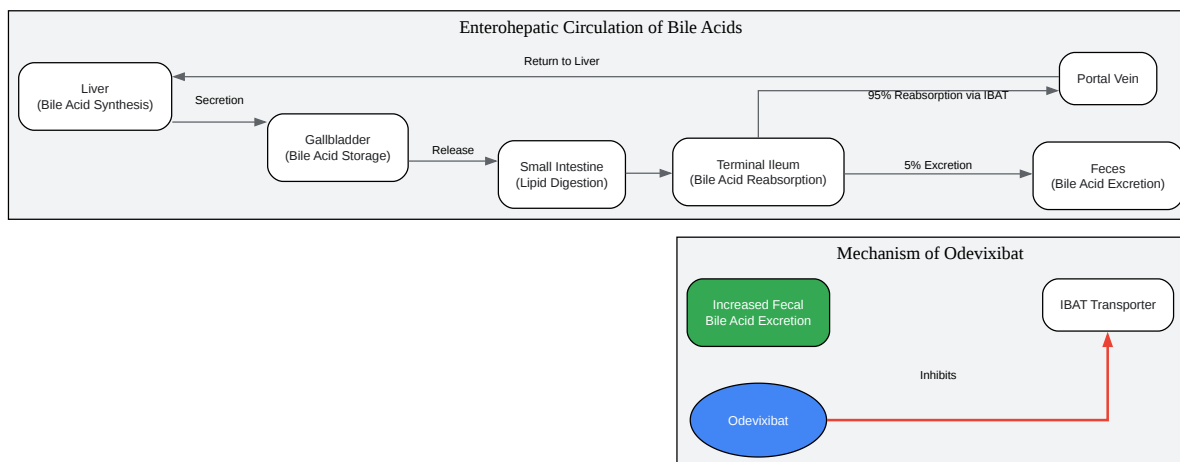
Introduction

Odevixibat, an ileal bile acid transporter (IBAT) inhibitor, primarily acts locally in the gut to reduce the reabsorption of bile acids.[1][2][3] Due to its minimal systemic absorption, the potential for systemic drug-drug interactions (DDIs) is considered low. However, a thorough evaluation of its DDI profile is a critical component of its safety assessment. Odevixibat is a substrate for P-glycoprotein (P-gp), a key efflux transporter.[4][5] The use of a stable isotope-labeled internal standard, such as **Odevixibat-13C6**, is essential for accurate quantification in pharmacokinetic and DDI studies, allowing for differentiation between the administered drug and the internal standard in complex biological matrices.

These application notes provide a detailed overview and protocols for utilizing **Odevixibat-13C6** in the investigation of potential drug-drug interactions.

Mechanism of Action of Odevixibat

Odevixibat is a reversible inhibitor of the ileal sodium/bile acid cotransporter (IBAT), also known as the apical sodium-dependent bile acid transporter (ASBT).[1] By blocking the reabsorption of bile acids in the terminal ileum, Odevixibat increases their fecal excretion.[2] This interruption of the enterohepatic circulation of bile acids leads to a reduction in the overall bile acid pool.[1]



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Figure 1: Mechanism of Odevixibat Action

Quantitative Data Summary

The following tables summarize key quantitative data related to Odevixibat's pharmacokinetics and drug-drug interaction potential.

Table 1: Pharmacokinetic Parameters of Odevixibat

Parameter	Value	Reference
Systemic Absorption	Minimal	[1][2]
Protein Binding	>99%	[6]
Primary Route of Elimination	Feces	[5]

Table 2: In Vitro Transporter Substrate Properties

Transporter	Substrate Status	Reference
P-glycoprotein (P-gp)	Yes	[4][5]
Breast Cancer Resistance Protein (BCRP)	No	[5]

Table 3: Clinical Drug-Drug Interaction Study with Itraconazole (a strong P-gp inhibitor)

Parameter	Fold-Increase with Itraconazole	Clinical Significance	Reference
Odevixibat Cmax	1.52	Not Clinically Significant	[4][5]
Odevixibat AUC	1.66	Not Clinically Significant	[4][5]

Experimental Protocols

Protocol 1: In Vitro P-glycoprotein (P-gp) Substrate Assessment using Caco-2 Cells

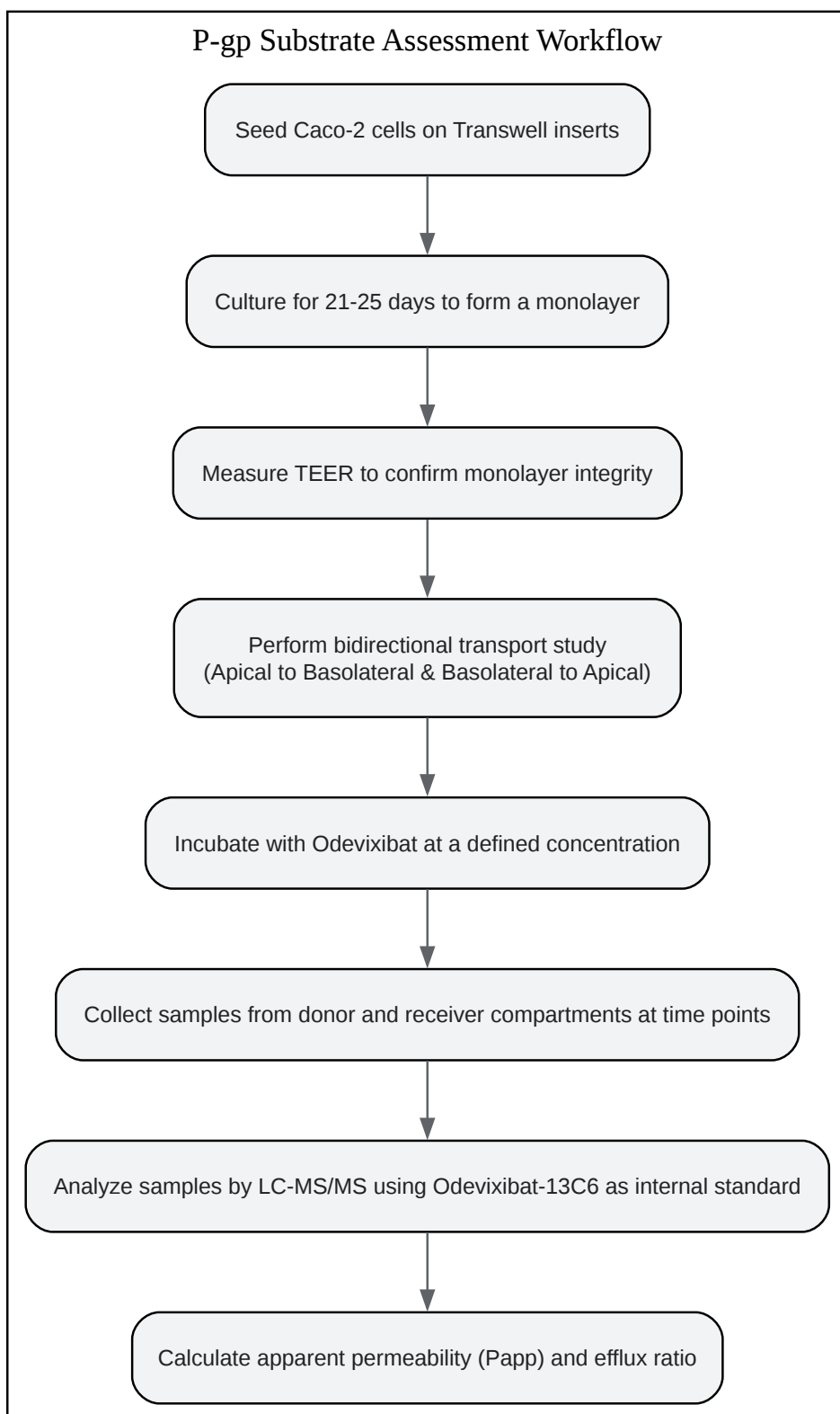
This protocol outlines a general procedure to determine if Odevixibat is a substrate of the P-gp transporter using a Caco-2 cell monolayer model. **Odevixibat-13C6** would be used as the internal standard for the analytical method.

Objective: To determine the bidirectional permeability of Odevixibat across a Caco-2 cell monolayer and calculate the efflux ratio to assess its potential as a P-gp substrate.

Materials:

- Caco-2 cells
- Transwell inserts
- Odevixibat
- **Odevixibat-13C6** (for analytical internal standard)
- Hank's Balanced Salt Solution (HBSS)
- Lucifer yellow
- LC-MS/MS system

Experimental Workflow:



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Figure 2: Caco-2 P-gp Substrate Assay Workflow

Methodology:

- Cell Culture: Caco-2 cells are seeded onto Transwell inserts and cultured for 21-25 days to allow for differentiation and formation of a polarized monolayer.^[7]
- Monolayer Integrity: The integrity of the Caco-2 cell monolayer is confirmed by measuring the transepithelial electrical resistance (TEER) and by assessing the permeability of a paracellular marker, such as Lucifer yellow.^[7]
- Transport Assay:
 - The transport buffer (HBSS) is added to both the apical (A) and basolateral (B) chambers.
 - For the A-to-B transport study, Odevixibat is added to the apical chamber.
 - For the B-to-A transport study, Odevixibat is added to the basolateral chamber.
 - The plates are incubated at 37°C with gentle shaking.
- Sample Collection: Aliquots are taken from the donor and receiver compartments at specified time points (e.g., 30, 60, 90, and 120 minutes).
- Sample Analysis: The concentration of Odevixibat in the collected samples is determined by a validated LC-MS/MS method, using **Odevixibat-13C6** as the internal standard.
- Data Analysis:
 - The apparent permeability coefficient (P_{app}) is calculated for both directions using the following equation: $P_{app} = (dQ/dt) / (A * C_0)$ Where:
 - dQ/dt is the rate of drug transport
 - A is the surface area of the insert
 - C₀ is the initial concentration of the drug in the donor chamber
 - The efflux ratio is calculated as: $\text{Efflux Ratio} = P_{app} \text{ (B-to-A)} / P_{app} \text{ (A-to-B)}$

- An efflux ratio significantly greater than 2 suggests that the compound is a substrate of an efflux transporter like P-gp.

Protocol 2: In Vitro CYP3A4 Inhibition Assessment using Human Liver Microsomes

This protocol provides a general method to evaluate the potential of Odevixibat to inhibit the activity of CYP3A4, using midazolam as a probe substrate. **Odevixibat-13C6** would be used as an internal standard if quantifying Odevixibat concentrations in the assay.

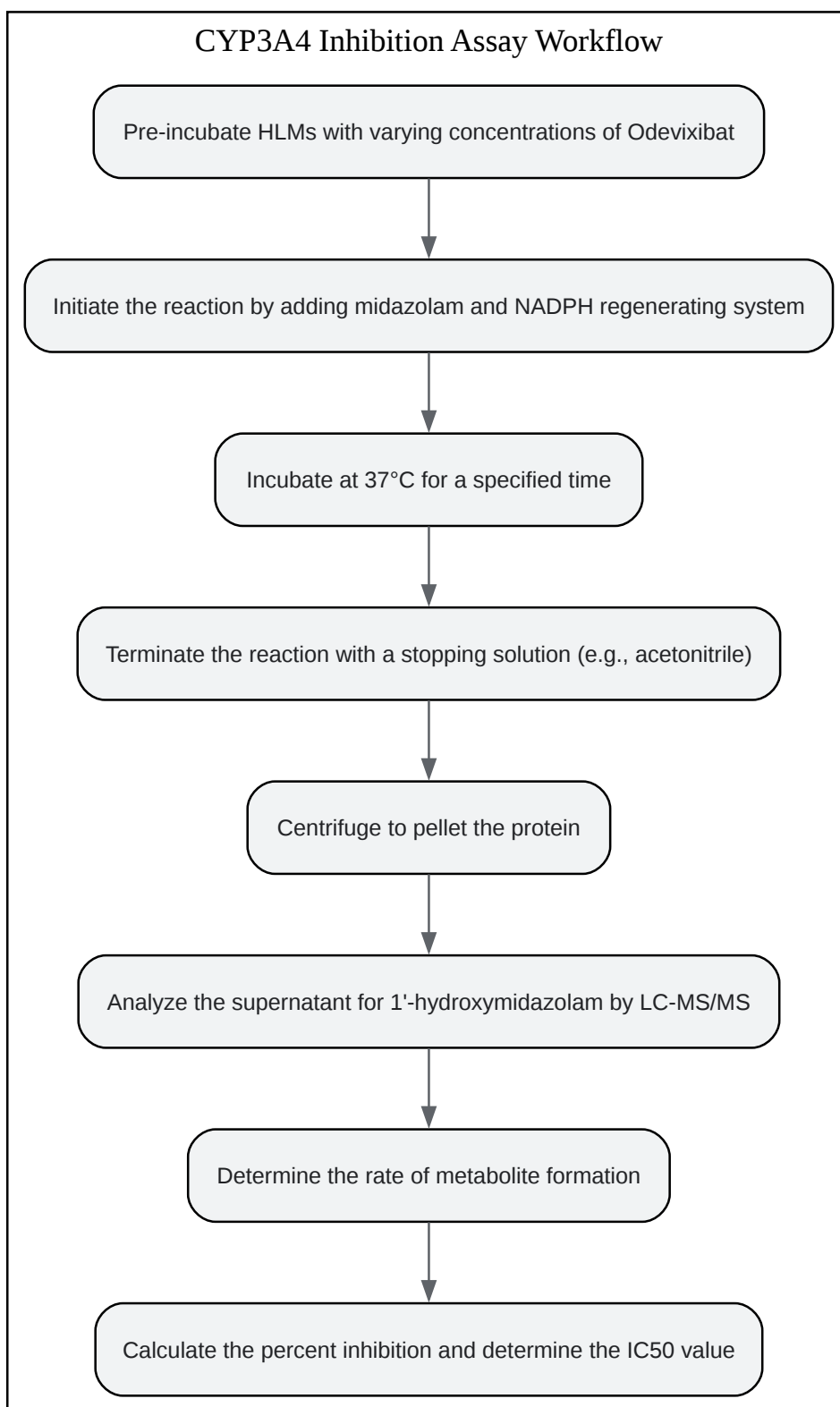
Objective: To determine the IC₅₀ value of Odevixibat for the inhibition of CYP3A4-mediated midazolam 1'-hydroxylation in human liver microsomes.

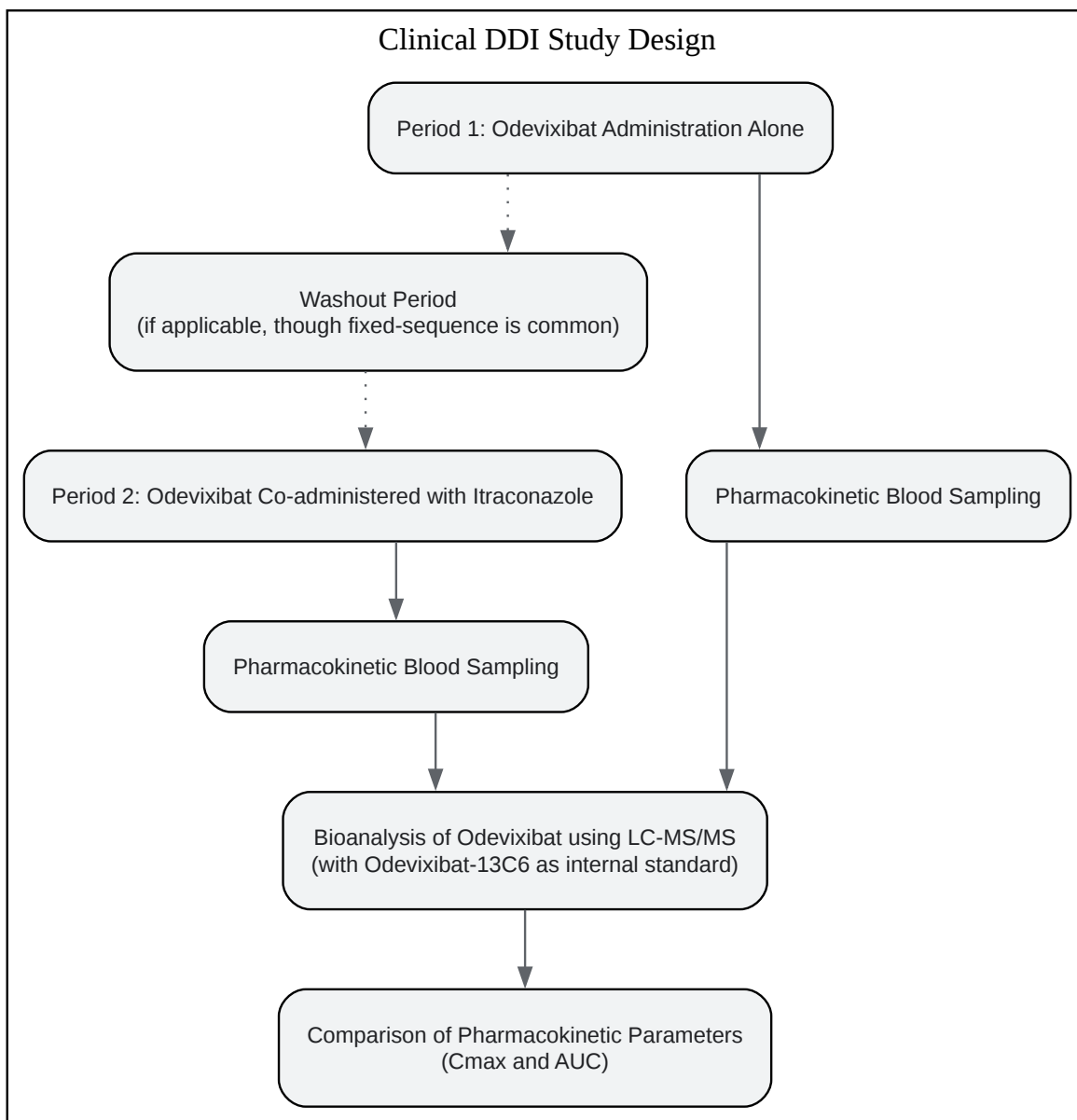
Materials:

- Pooled human liver microsomes (HLMs)
- Odevixibat
- Midazolam
- 1'-hydroxymidazolam standard
- NADPH regenerating system
- Potassium phosphate buffer
- LC-MS/MS system

Experimental Workflow:

CYP3A4 Inhibition Assay Workflow





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